5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit interesting biological properties.
Mechanism of Action
The mechanism of action of 5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of histone deacetylases, which are enzymes that play a key role in regulating gene expression and are known to be overexpressed in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine exhibits interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of various fungi. These effects suggest that this compound may have potential therapeutic applications in the treatment of cancer, inflammatory diseases, and fungal infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available starting materials and does not require complex reaction conditions. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with. This information could be used to develop more potent and selective analogs of this compound for use in therapeutic applications. Another potential direction is to explore its potential as a diagnostic tool for the detection of specific diseases or biomarkers. Overall, the study of 5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has the potential to lead to the development of new therapeutic agents and diagnostic tools for a variety of diseases.
Synthesis Methods
The synthesis of 5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves a multi-step process that starts with the reaction of 4-bromo-2-fluoroethylpyrazole-3-carboxylic acid with thionyl chloride to form 4-bromo-2-fluoroethylpyrazole-3-carbonyl chloride. This intermediate product is then reacted with thiosemicarbazide to form 5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-thiol, which is subsequently oxidized with hydrogen peroxide to produce the final product, 5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine.
Scientific Research Applications
5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biological properties, including antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
5-[4-bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN5S/c8-4-3-11-14(2-1-9)5(4)6-12-13-7(10)15-6/h3H,1-2H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMFWQREIHQNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C2=NN=C(S2)N)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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